molecular formula C15H18N8S B2921396 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415525-22-1

3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2921396
CAS No.: 2415525-22-1
M. Wt: 342.43
InChI Key: XKWUKDRKNRYMSP-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a piperazine ring substituted with a 5-methyl-1,3,4-thiadiazole group at the 4-position and a 3-methylpyrazole moiety at the 6-position. Its molecular complexity arises from the integration of heterocyclic systems, which influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

2-methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-11-5-6-23(20-11)14-4-3-13(17-18-14)21-7-9-22(10-8-21)15-19-16-12(2)24-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUKDRKNRYMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine derivatives . The pyrazole and pyridazine rings are synthesized using standard methods involving the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common in industrial settings .

Mechanism of Action

The mechanism of action of 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The piperazine and pyrazole rings may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of 1,3,4-thiadiazole and pyrazole substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Structural Features Molecular Weight Pharmacological Activity/Findings Reference
Target Compound : 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine - Piperazine-thiadiazole
- 3-Methylpyrazole
~378.4 g/mol* Hypothesized SCD-1 inhibition based on thiadiazole-piperazine scaffolds in other inhibitors . [8, 10]
3-{4-[(3-Chlorophenyl)sulfonyl]piperazinyl}-6-(3-methylpyrazol-1-yl)pyridazine - Piperazine-sulfonyl
- 3-Chlorophenyl substituent
418.9 g/mol No direct activity data; sulfonyl groups often enhance metabolic stability . [4]
3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine - Piperazine-benzoyl
- Methoxy group
378.4 g/mol Benzoyl derivatives may improve lipophilicity and membrane permeability . [8]
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine - Cyclopropyl-thiadiazole
- Smaller substituent
~390.5 g/mol* Cyclopropyl groups can modulate steric effects and target selectivity . [11]
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine - Biphenyl-sulfonyl
- Trimethylpyrazole
488.6 g/mol Bulky substituents may reduce solubility but enhance receptor binding . [9]

*Molecular weights estimated from analogs in [8], [10].

Key Observations:

Thiadiazole vs. Sulfonyl-containing analogs (e.g., compound in [4]) exhibit higher molecular weights (~418 g/mol), which could impact bioavailability.

Pyrazole Substitutions :

  • The 3-methylpyrazole in the target compound is less sterically hindered than the 3,4,5-trimethylpyrazole in [9], possibly favoring better solubility and metabolic clearance.
  • Trimethylpyrazole derivatives (e.g., [9]) show increased molecular bulk, which might improve target affinity but reduce aqueous solubility.

Pharmacological and Physicochemical Insights

  • SCD-1 Inhibition Potential: The compound’s thiadiazole-piperazine scaffold aligns with known SCD-1 inhibitors (e.g., compound in [1] with a 5-fluorophenoxy-piperidine group), which reduce triglyceride accumulation in hepatic models .
  • Metabolic Stability: Thiadiazole rings are less prone to oxidative metabolism compared to oxadiazoles, as seen in the SCD-1 inhibitor 3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine .
  • Solubility Challenges : The target compound’s logP (estimated >3) suggests moderate lipophilicity, similar to analogs in [8] and [10]. This may necessitate formulation adjustments for in vivo efficacy.

Biological Activity

The compound 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic organic molecule that combines the pharmacologically significant moieties of thiadiazole, piperazine, and pyrazole. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Piperazine moiety : Common in many pharmaceuticals, enhancing solubility and bioavailability.
  • Pyrazole component : Associated with various medicinal properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:

  • Compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including E. coli and Candida albicans .
  • The incorporation of piperazine enhances the antibacterial activity due to improved membrane penetration and receptor binding .

Anticancer Potential

Recent studies have highlighted the anticancer activities of pyrazole derivatives. For example:

  • Pyrazoles have demonstrated efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • The specific compound under consideration may exhibit similar properties due to its structural analogies with known anticancer agents.

Anti-inflammatory Effects

Thiadiazole derivatives are recognized for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The thiadiazole moiety can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The piperazine structure may enhance binding to neurotransmitter receptors or other biological targets.
  • Cellular Uptake : The overall lipophilicity of the compound may facilitate its uptake into cells, enhancing its efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
5-Methyl-1,3,4-thiadiazole derivativesAntimicrobialShowed significant inhibition against E. coli and C. albicans.
Substituted pyrazolesAnticancerInduced apoptosis in various cancer cell lines with IC50 values in nanomolar range.
Thiadiazole derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

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